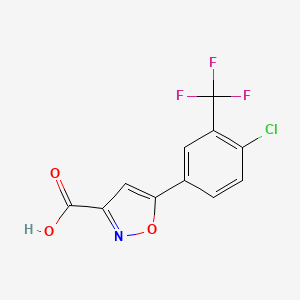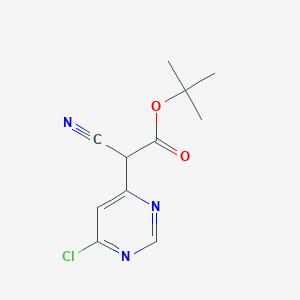
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a cyanoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate typically involves the reaction of 6-chloro-4-pyrimidinecarboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Compounds with pyrimidine rings are often explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-Chloro-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 4-(2-chloro-6-methyl-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 3-[(2-chloro-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Propiedades
Fórmula molecular |
C11H12ClN3O2 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-chloropyrimidin-4-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(5-13)8-4-9(12)15-6-14-8/h4,6-7H,1-3H3 |
Clave InChI |
NCJJOPRBUSBSFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C#N)C1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


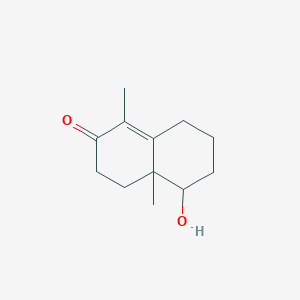

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
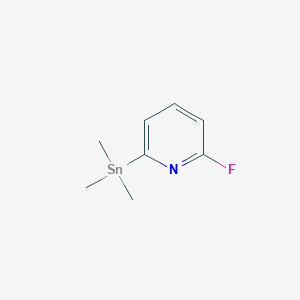
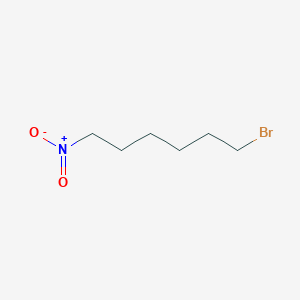


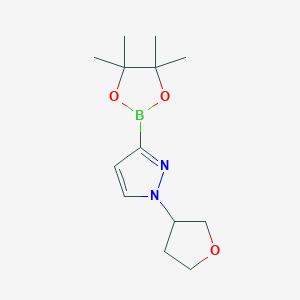
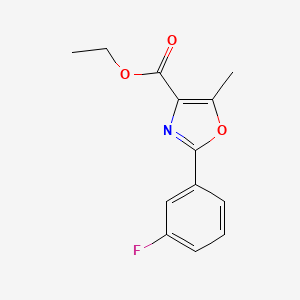
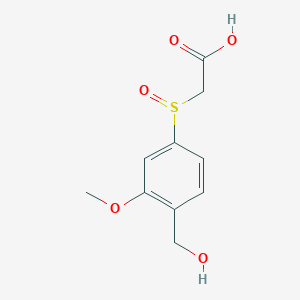
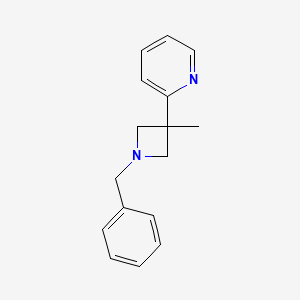

![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
